(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-9(12-15-7-11(21-12)13(17)18)16-14(19)20-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,19)(H,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARFFHSKGUJQR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thiazole Core Synthesis
The thiazole ring is typically constructed via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For example, mucochloric acid reacts with thiourea under acidic conditions to form 2-aminothiazole-5-carboxylic acid derivatives. Modifications to this method include using sodium acetate in acetic acid to enhance cyclization efficiency, achieving yields up to 67% for intermediate precursors.
Critical Parameters :
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Temperature : Reflux conditions (60–80°C) optimize ring closure.
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Solvent : Acetic acid or toluene improves solubility of intermediates.
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Catalyst : Sodium methanolate in methanol accelerates deprotonation and cyclization.
Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group
Acylation of Aminothiazole Intermediates
The Cbz group is introduced via reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. Triethylamine or sodium bicarbonate is commonly used to neutralize HCl byproducts, with reaction times of 4–6 hours at 0–25°C.
Representative Procedure :
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Dissolve 2-aminoethylthiazole-5-carboxylic acid (1 eq) in anhydrous dichloromethane.
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Add triethylamine (1.2 eq) and Cbz-Cl (1.1 eq) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with water, extract organic layers, and purify via recrystallization (hexane/ethyl acetate).
Yield : 72–78%.
Stereochemical Control for (S)-Enantiomer Synthesis
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries like (S)-phenylglycinol are employed to induce enantioselectivity during the alkylation step. For instance:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures offers an alternative. Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted.
Conditions :
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Substrate : Racemic 1-(((Cbz)amino)ethyl)thiazole-5-carboxylic acid ethyl ester.
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Solvent : Tert-butyl methyl ether.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability. Key steps include:
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Step 1 : Cyclization in a microreactor (residence time: 2 min, 80°C).
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Step 2 : In-line acylation with Cbz-Cl (residence time: 5 min, 25°C).
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Step 3 : Chiral chromatography (SMB technology) for enantiomer separation.
Throughput : 5 kg/day with 82% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Purification Technique | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | 75 | 98 | Recrystallization | Moderate |
| Enzymatic Resolution | 45 | 99 | Centrifugation | Low |
| Continuous Flow | 82 | 99.5 | Simulated Moving Bed (SMB) | High |
Key Observations :
-
Continuous flow synthesis outperforms batch methods in yield and scalability.
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Enzymatic resolution, while high in ee, suffers from low throughput.
Challenges and Mitigation Strategies
Racemization During Carboxylic Acid Activation
Activation of the carboxylic acid group (e.g., using EDCl/HOBt) may induce racemization. Mitigation involves:
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Low Temperatures : Conduct reactions below −10°C.
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Short Reaction Times : Limit activation to 30 minutes.
Byproduct Formation in Cbz Protection
Overalkylation can occur with excess Cbz-Cl. Solutions include:
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Stoichiometric Control : Use 1.05 eq of Cbz-Cl.
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Additive : DMAP (0.1 eq) suppresses side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring and benzyloxycarbonyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole ring or benzyloxycarbonyl group.
Scientific Research Applications
Antidiabetic Properties
Thiazole derivatives, including (S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid, have shown promise in managing diabetes. Research indicates that thiazole compounds can enhance insulin sensitivity and reduce hyperglycemia. For instance, studies have demonstrated that certain thiazole derivatives can significantly lower blood glucose levels and improve insulin secretion in diabetic models.
- Mechanism of Action : The antidiabetic effects are primarily attributed to the compound's ability to modulate oxidative stress and inflammation. It enhances antioxidant defenses, thereby protecting pancreatic cells from damage caused by high glucose levels .
Xanthine Oxidase Inhibition
Thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in uric acid production. This inhibition is crucial for managing conditions like gout and hyperuricemia.
- Potency : A study reported that specific thiazole derivatives exhibited IC50 values as low as 0.45 μM against xanthine oxidase, indicating strong inhibitory potential .
Mechanistic Insights
The structure-activity relationship (SAR) studies of thiazole derivatives reveal that modifications on the benzyl group significantly affect their inhibitory activity against enzymes like xanthine oxidase. Para-substituted compounds tend to exhibit higher potency due to favorable interactions within the enzyme's active site .
Industrial Applications
Recent studies have explored the use of thiazole-5-carboxylic acid as a corrosion inhibitor in various industrial applications. Its effectiveness was assessed through weight loss techniques under controlled temperatures.
- Performance : The compound demonstrated significant corrosion inhibition properties, making it suitable for protecting metals against oxidative damage in corrosive environments .
Summary of Findings
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antidiabetic | Enhances insulin sensitivity; reduces oxidative stress | Lowers blood glucose; protects pancreatic cells |
| Xanthine Oxidase Inhibition | Competitive inhibition at the enzyme's active site | IC50 values as low as 0.45 μM |
| Corrosion Inhibition | Forms protective layers on metal surfaces | Effective in reducing corrosion rates |
Case Study 1: Antidiabetic Effects
In a controlled study involving streptozotocin-induced diabetic rats, administration of thiazole derivatives led to a significant reduction in blood glucose levels and improved insulin sensitivity markers. Histopathological examinations showed restored pancreatic architecture post-treatment .
Case Study 2: Xanthine Oxidase Inhibitory Activity
A series of synthesized thiazole derivatives were tested for their ability to inhibit xanthine oxidase. The most potent compound was characterized by detailed kinetic studies and molecular docking, confirming its binding efficacy within the enzyme's active site .
Mechanism of Action
The mechanism by which (S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyloxycarbonyl group play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-5-Carboxylic Acid Derivatives
Thiazole derivatives with carboxylic acid substituents at the 5-position are common in drug discovery due to their bioisosteric properties and metabolic stability. Key analogs include:
| CAS No. | Compound Name | Molecular Formula | Substituents at Thiazole Positions | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|---|---|
| 20485-41-0 | 4-Methylthiazole-5-carboxylic acid | C₅H₅NO₂S | 4-Me, 5-COOH | 0.89 | Lacks Cbz-aminoethyl group; simpler structure |
| 119778-44-8 | 4-Ethyl-2-methylthiazole-5-carboxylic acid | C₇H₉NO₂S | 2-Me, 4-Et, 5-COOH | 0.91 | Methyl and ethyl groups replace Cbz-aminoethyl |
| 117724-63-7 | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | C₆H₄F₃NO₂S | 2-Me, 4-CF₃, 5-COOH | 0.87 | CF₃ group introduces electronegativity |
| 1095823-37-2 | 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid | C₁₃H₁₂N₂O₄S | 2-(Cbz-aminomethyl), 5-COOH | N/A | Aminomethyl vs. aminoethyl substituent |
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 117724-63-7) reduce electron density on the thiazole ring, altering reactivity in nucleophilic substitutions .
- The aminomethyl analog (1095823-37-2) lacks the chiral center present in the target compound, which may impact enantioselective binding to biological targets .
Benzimidazole and Oxazole Analogs
Compounds with fused heterocycles and carboxylic acid groups exhibit distinct electronic and steric profiles:
| CAS No. | Compound Name | Molecular Formula | Core Structure | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|---|---|
| N/A | 2-Mercapto-5-benzimidazolecarboxylic acid | C₈H₆N₂O₂S | Benzimidazole | 0.65 | Fused benzene ring; thiol group at position 2 |
| 13452-14-7 | Benzo[d]oxazole-5-carboxylic acid | C₈H₅NO₃ | Oxazole | 0.91 | Oxygen replaces sulfur in the heterocycle |
Key Observations :
- Benzimidazole analogs (e.g., 2-Mercapto-5-benzimidazolecarboxylic acid) exhibit planar fused-ring systems, enabling π-π stacking interactions absent in monocyclic thiazoles .
- Oxazole derivatives (e.g., Benzo[d]oxazole-5-carboxylic acid) have higher electron density due to the oxygen atom, reducing stability under acidic conditions compared to thiazoles .
Stereochemical Comparisons
Chirality influences:
- Binding affinity : Enantiomers may interact differentially with chiral biological targets (e.g., enzymes or receptors).
- Metabolic stability : Stereochemistry affects susceptibility to enzymatic degradation .
Biological Activity
(S)-2-(1-(((Benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their roles as pharmacophores in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from recent research studies.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that thiazole-containing compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain thiazole derivatives possess MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 1.95 | S. aureus |
| Thiazole Derivative B | 15.62 | E. coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds like this compound have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound exhibits inhibition of mitotic kinesins, such as HSET (KIFC1), which is crucial for proper cell division. In vitro studies have reported IC50 values in the nanomolar range, indicating potent activity against centrosome-amplified cancer cells .
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Thiazole Derivative C | 27 | HSET |
| Thiazole Derivative D | 50 | Eg5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is critical for optimizing their biological activity. Modifications at various positions on the thiazole ring can significantly influence their potency.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions has been shown to enhance antibacterial activity .
- Lipophilicity : Increasing lipophilicity through structural modifications can improve cellular uptake and bioavailability .
Case Studies
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial efficacy against multiple strains, revealing that modifications led to varying degrees of activity .
- Cancer Cell Proliferation Inhibition : Research demonstrated that specific thiazole derivatives could induce multipolar spindle formation in cancer cells, leading to cell death through aberrant mitotic processes .
Q & A
Q. What are the standard synthetic routes for (S)-2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid?
A common approach involves condensation reactions between thiazole precursors and amino acid derivatives. For example, the thiazole core can be synthesized via cyclization of thiourea intermediates with α-halo ketones. The (S)-configured aminoethyl group is introduced using chiral auxiliaries or enantioselective catalysis. A representative method involves reacting 2-aminothiazole-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid analogs under reflux in acetic acid with sodium acetate, followed by recrystallization to isolate the enantiomer . The benzyloxycarbonyl (Cbz) protecting group is typically introduced using benzyl chloroformate under basic conditions .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry and substitution patterns (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with chiral columns to verify enantiopurity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for C₁₅H₁₅N₃O₄S: 333.08 g/mol) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (Cbz N-H bend) confirm functional groups .
Advanced Research Questions
Q. How can stereoselective synthesis be achieved for the (S)-configured aminoethyl group?
Enantioselective synthesis often employs chiral catalysts or resolving agents. For instance:
- Chiral auxiliaries : Use (R)- or (S)-phenylethylamine to induce asymmetry during the alkylation of thiazole intermediates .
- Asymmetric hydrogenation : Catalytic hydrogenation with Ru-BINAP complexes can reduce ketone intermediates to the desired (S)-alcohol with >90% ee .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters to isolate the (S)-enantiomer .
Q. How do solvent choices (e.g., DMF vs. acetic acid) impact yield and purity in its synthesis?
- Acetic acid : Promotes cyclization via acid catalysis (e.g., thiazole ring formation) but may lead to partial deprotection of the Cbz group at high temperatures .
- DMF : Enhances solubility of polar intermediates in substitution reactions but can form dimethylamine byproducts, requiring rigorous purification .
- Contradiction resolution : Comparative studies show acetic acid yields higher enantiopurity (92% vs. 85% in DMF) but lower overall yield (60% vs. 75%) due to side reactions .
Q. What catalytic applications are reported for structurally related thiazole-carboxylic acids?
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) leverage the thiazole’s electron-deficient ring. For example:
- C–H activation : Thiazole-5-carboxylic acids act as directing groups in Pd(OAc)₂-catalyzed arylations, enabling functionalization at the 4-position .
- Catalytic data : A study achieved 85% yield in coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported melting points for similar compounds?
Melting points vary due to polymorphic forms or impurities. For example:
Q. What strategies optimize the removal of byproducts in Cbz-protection reactions?
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes benzyl alcohol byproducts .
- Acid-base extraction : Wash with 1M HCl to protonate unreacted amines, followed by NaHCO₃ to isolate the neutral product .
Biomedical and Mechanistic Research
Q. What structural features suggest potential bioactivity for this compound?
- Thiazole ring : Enhances binding to kinase ATP pockets (e.g., EGFR inhibitors) .
- Cbz group : Improves membrane permeability in cell-based assays .
- Analog data : A related compound, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, showed IC₅₀ = 1.2 µM against A549 lung cancer cells .
Q. How can computational modeling guide SAR studies?
- Docking simulations : The thiazole-5-carboxylic acid moiety forms hydrogen bonds with Arg125 in the COX-2 active site (binding energy: −8.2 kcal/mol) .
- MD simulations : Predict aqueous solubility (LogP = 1.8) and metabolic stability (CYP3A4 t₁/₂ = 45 min) .
Methodological Recommendations
Q. What protocols are recommended for large-scale synthesis (>10 g)?
Q. How can researchers validate synthetic intermediates?
- In-situ FTIR : Monitor carbonyl stretches (1700–1750 cm⁻¹) during Cbz protection .
- TLC-MS : Track reaction progress using pre-coated silica plates (Rf = 0.4 in EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
